

ML399: A Potent Inhibitor of the Menin-MLL Protein-Protein Interaction

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of **ML399**, a second-generation small molecule inhibitor targeting the critical protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) fusion proteins. The menin-MLL interaction is an essential driver for the leukemogenic activity of MLL fusion proteins, making it a compelling therapeutic target for acute leukemias with MLL gene rearrangements.[1][2][3] **ML399** serves as a valuable chemical probe for elucidating the biology of MLL-rearranged leukemias and represents a significant step forward in the development of targeted therapies for these aggressive cancers. [4]

The Menin-MLL Interaction in Leukemia

Chromosomal translocations involving the MLL gene are a hallmark of aggressive acute myeloid and lymphoid leukemias in both children and adults.[5] These translocations generate oncogenic MLL fusion proteins that are dependent on a direct interaction with the nuclear protein menin for their leukemogenic activity.[1][3] Menin acts as a scaffold protein, tethering MLL fusion proteins to chromatin and enabling the aberrant expression of target genes, such as HOXA9 and MEIS1, which in turn drives leukemic transformation and blocks hematopoietic differentiation.[1][2][6] The N-terminal portion of MLL, which is retained in all MLL fusion proteins, contains the menin-binding motifs, making this interaction a constant feature across different MLL-rearranged leukemias.[1][3] Genetic disruption of the menin-MLL interaction



abrogates the oncogenic potential of MLL fusion proteins, validating this PPI as a prime therapeutic target.[1][7]

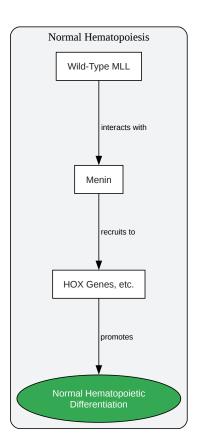
ML399: A Second-Generation Menin-MLL Inhibitor

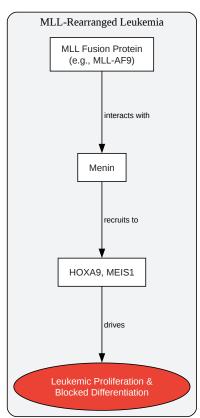
ML399 was developed as a second-generation probe to improve upon the first-generation menin-MLL inhibitor, ML227.[4] While ML227 demonstrated the feasibility of targeting this PPI, it was limited by metabolic instability and off-target activities.[4] **ML399** was engineered through a structure-based design approach to exhibit enhanced potency, improved pharmacokinetic properties, and greater potential for in vivo studies.[4] It is a potent, cell-penetrant inhibitor that can be used to study MLL-fusion-mediated leukemogenesis and other menin-dependent pathways.[4]

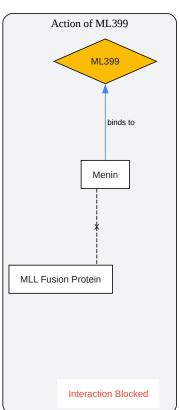
Mechanism of Action

ML399 functions by competitively binding to a pocket on the surface of the menin protein that is normally occupied by the N-terminus of MLL. By occupying this site, **ML399** directly blocks the physical interaction between menin and MLL fusion proteins. This disruption prevents the recruitment of the MLL fusion complex to target gene promoters, leading to the downregulation of key leukemogenic genes like HOXA9 and MEIS1.[6][8][9] This, in turn, inhibits the proliferation of MLL-rearranged leukemia cells and can induce their differentiation.[8]









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Caption: Menin-MLL signaling in normal and leukemic cells and ML399's inhibitory action.

Quantitative Data for ML399



The following tables summarize the key quantitative metrics reported for **ML399**.

Table 1: Cellular Activity of ML399

Cell Line MLL Fusion Assay Type	Parameter Va	lue Reference
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| MLL-AF9 | MLL-AF9 | MTT | GI₅₀ | ~4 μM |[4] |

Table 2: Physicochemical Properties of **ML399**

Property	Condition	Value	Reference
Solubility	PBS (pH 7.4)	86.9 ± 8.2 μM	[4]
Stability	PBS (Room Temp)	98.6% remaining after 24h	[4]

| Stability | PBS (Room Temp) | 96.1% remaining after 48h |[4] |

Experimental Protocols

Detailed methodologies for the key assays used to characterize ML399 are provided below.

This biochemical assay is used to quantify the inhibitory potency of compounds like **ML399** on the menin-MLL protein-protein interaction.

Principle: The assay measures the change in the polarization of fluorescently labeled MLL peptide upon binding to the much larger menin protein. Small, unbound fluorescent peptides tumble rapidly in solution, leading to low polarization. When bound to menin, the tumbling slows, and polarization increases. An inhibitor that disrupts this interaction will cause a decrease in polarization.

Detailed Protocol:

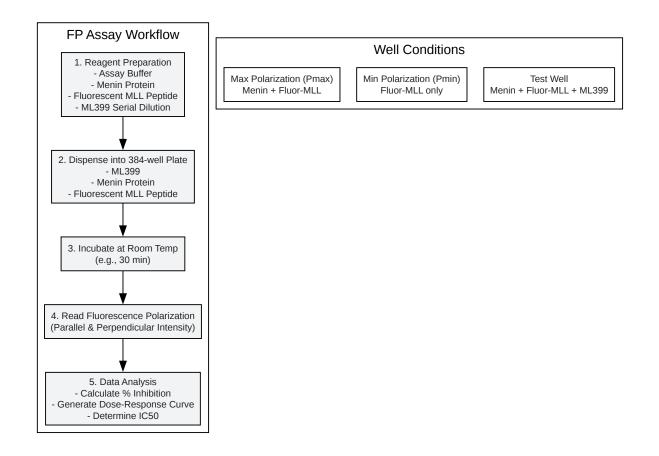
Reagent Preparation:



- Assay Buffer: Prepare an appropriate buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT, 0.5 mg/mL bovine gamma globulin).[10]
- Menin Protein: Recombinantly express and purify human menin protein. Dilute to the desired final concentration (e.g., 12 nM) in assay buffer.[11]
- Fluorescent MLL Peptide: Synthesize a peptide corresponding to a menin-binding region
 of MLL (e.g., MBM1) and label it with a fluorophore (e.g., FITC or TAMRA).[3][11] Dilute to
 the desired final concentration (e.g., 4 nM) in assay buffer.[11]
- ML399 (or test compound): Prepare a serial dilution of the compound in DMSO, followed by a further dilution in assay buffer.
- Assay Procedure (384-well format):
 - Dispense 10 μL of the test compound dilution into black, non-binding surface 384-well plates.[10][11]
 - Add 10 μL of the menin protein solution to each well.
 - Add 10 μL of assay buffer.
 - \circ Initiate the binding reaction by adding 10 μ L of the fluorescent MLL peptide solution. The final volume in each well is 40 μ L.[11]
 - Include control wells:
 - Pmin (Minimum Polarization): Fluorescent peptide only.
 - Pmax (Maximum Polarization): Fluorescent peptide + menin protein (no inhibitor).
 - Incubate the plate at room temperature for a set period (e.g., 30 minutes) to reach binding equilibrium.[11]
- Data Acquisition and Analysis:
 - Measure fluorescence polarization on a suitable plate reader using appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[11]



- The instrument measures fluorescence intensity parallel (S) and perpendicular (P) to the plane of excitation.
- Calculate polarization (mP) for each well.
- Determine the percent inhibition for each compound concentration.
- Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.



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Foundational & Exploratory





Caption: Workflow for a Fluorescence Polarization (FP) assay to measure inhibition.

This cell-based assay measures the effect of **ML399** on the metabolic activity of leukemia cells, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

- Cell Culture and Seeding:
 - Culture MLL-rearranged leukemia cells (e.g., MLL-AF9 transformed cells) under standard conditions.[4]
 - Plate the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 μL of culture medium.
 - Incubate for 24 hours to allow cells to acclimate.
- Compound Treatment:
 - Prepare a serial dilution of ML399 in culture medium.
 - Remove the old medium from the wells and add 100 μL of medium containing the desired concentration of ML399.
 - Include control wells:
 - Vehicle Control: Cells treated with the same concentration of DMSO as the highest
 ML399 concentration.
 - Blank Control: Medium only (no cells).
 - Incubate the plate for a specified period (e.g., 72 hours).



- MTT Addition and Incubation:
 - Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
 - Add 10 μL of the MTT stock solution to each well.
 - Incubate the plate for 3-4 hours at 37°C to allow formazan crystal formation.
- Formazan Solubilization and Measurement:
 - \circ Add 100 μ L of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
 - Gently pipette to ensure complete dissolution and a homogenous purple color.
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the average absorbance of the blank control from all other wells.
 - Calculate the percentage of growth inhibition relative to the vehicle control.
 - Plot the percentage of growth inhibition against the logarithm of the **ML399** concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Selectivity and Off-Target Profile

To assess the selectivity of **ML399**, it was screened against a panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters.[4] The results indicated that **ML399** has activity against 16 of these targets at a concentration of 10 μ M.[4] This profile is comparable to the first-generation probe ML227 and includes a number of monoaminergic and ion channel targets.[4] Further investigation is required to determine the impact of these off-target activities on the potential in vivo applications of **ML399**.[4]

Synthesis of ML399



The synthesis of **ML399** involves a key step where 3-Fluorophenylmagnesium bromide is added to (1-(3-chloropropyl)piperidin-4-yl)(pyridin-2-yl)methanone at 0°C in THF.[4] The reaction is slowly warmed to room temperature and stirred for 2 hours.[4] The reaction is then quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate to yield the desired product.[4]

Conclusion

ML399 is a potent and cell-active small molecule inhibitor of the menin-MLL protein-protein interaction.[4] With improved potency and drug-like properties over earlier inhibitors, it serves as a critical tool for researchers studying the mechanisms of MLL-rearranged leukemia.[4] While its off-target profile warrants consideration in experimental design, ML399 represents a significant advancement and provides a valuable scaffold for the development of novel therapeutics aimed at this challenging disease.[4] Its availability enables further exploration of menin's role in cancer and provides a means for in vivo proof-of-concept studies in animal models of MLL leukemia.[4]

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